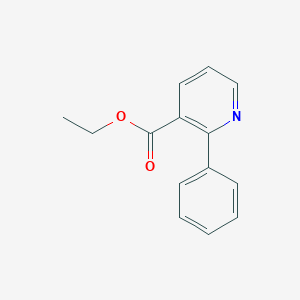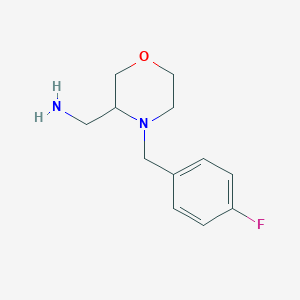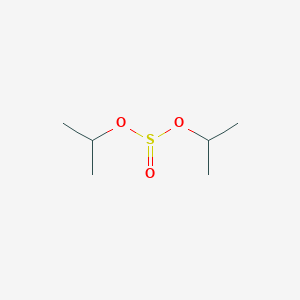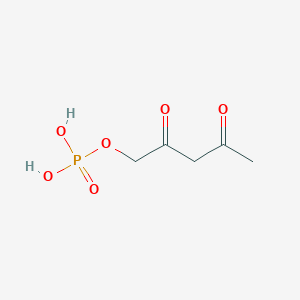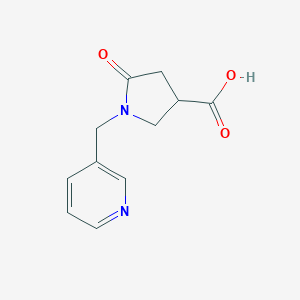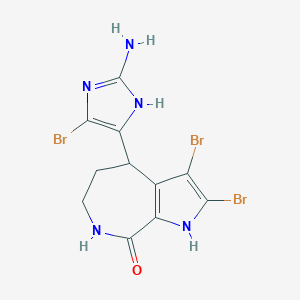
Oxiranepropanol, 3-ethynyl-, trans-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranepropanol, 3-ethynyl-, trans-(9CI) is an organic compound characterized by the presence of an oxirane ring and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranepropanol, 3-ethynyl-, trans-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propargyl alcohol and epichlorohydrin.
Epoxidation: The propargyl alcohol undergoes epoxidation to form the oxirane ring. This step is usually carried out using a peracid, such as m-chloroperbenzoic acid, under controlled conditions.
Alkyne Addition: The ethynyl group is introduced through an alkyne addition reaction. This can be achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where the alkyne is coupled with an appropriate halide.
Industrial Production Methods
Industrial production of Oxiranepropanol, 3-ethynyl-, trans-(9CI) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxiranepropanol, 3-ethynyl-, trans-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Oxiranepropanol, 3-ethynyl-, trans-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and alkynes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Oxiranepropanol, 3-ethynyl-, trans-(9CI) involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. The ethynyl group can participate in addition reactions, leading to the formation of new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
3-Amino-2-hydroxybutanoic acids: These compounds share a similar oxirane ring structure but differ in the presence of amino and hydroxyl groups.
3-Alkyl/alkenylglutamates: These compounds have similar structural features but differ in the presence of glutamate moieties.
特性
CAS番号 |
156455-52-6 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
3-[(2S,3S)-3-ethynyloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h1,6-8H,3-5H2/t6-,7-/m0/s1 |
InChIキー |
QJBVYQNGFJONMI-BQBZGAKWSA-N |
SMILES |
C#CC1C(O1)CCCO |
異性体SMILES |
C#C[C@H]1[C@@H](O1)CCCO |
正規SMILES |
C#CC1C(O1)CCCO |
同義語 |
Oxiranepropanol, 3-ethynyl-, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


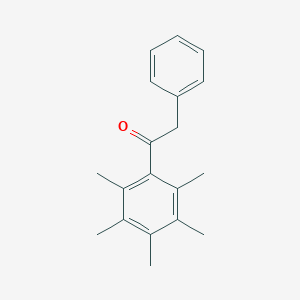
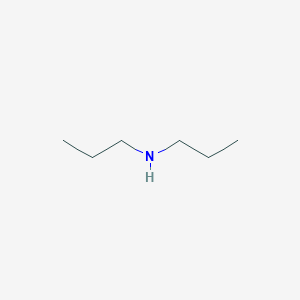
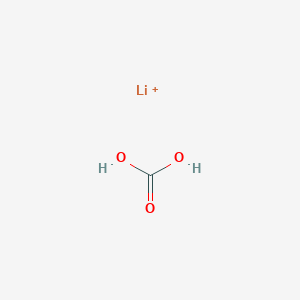
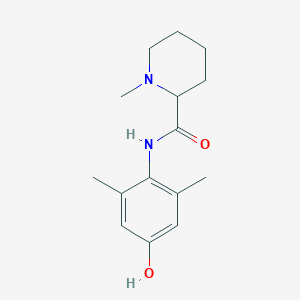
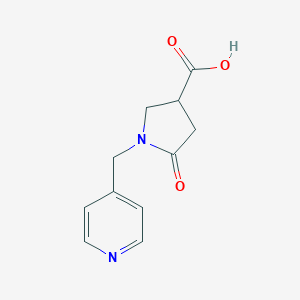
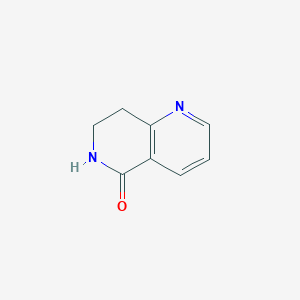
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)

